molecular formula C26H29D4NO2 B1574513 Fenretinide - d4

Fenretinide - d4

カタログ番号: B1574513
分子量: 395.58
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deuterated fenretinide.

科学的研究の応用

Cancer Prevention and Therapy

Fenretinide (N-4-hydroxyphenylretinamide [4-HPR]) is extensively studied as a cancer chemopreventive agent. It has been evaluated in vitro, in animal models, and in clinical trials for its effectiveness in controlling tumors of the breast, prostate, bladder, colon, cervix, and head and neck. Current research focuses on optimizing dosage and exploring potential synergism with other chemopreventative molecules (Malone et al., 2003).

Metabolism in Cancer Therapy

The metabolism of fenretinide by human liver microsomes and enzymes like cytochrome P450 and UDP-glucuronosyltransferases is crucial for its therapeutic effectiveness in oncology. Understanding these metabolic pathways is essential for achieving consistent plasma concentrations in patients, which can be a challenge (Illingworth et al., 2011).

Insulin Resistance and Fatty Liver

Fenretinide has shown potential in ameliorating insulin resistance and related disorders like obesity and fatty liver. It reduces serum levels of retinol binding protein 4 (RBP4), which is linked to these metabolic issues. Studies in obese mice suggest that fenretinide improves whole-body insulin sensitivity and decreases plasma lipid levels (Koh et al., 2012).

Ceramide Generation and Prostate Cancer

Research indicates that fenretinide's efficacy in prostate cancer can be enhanced by combining it with specific inhibitors. It acts as a ceramide-generating anticancer agent, and its combination with inhibitors can improve therapeutic outcomes (Gouazé-Andersson et al., 2011).

Interaction with Lysosomal Proteins

The binding of fenretinide to lysosomal proteins like saposin D affects ceramide solubilization and hydrolysis. This interaction is significant for its action in vivo, as ceramide build-up is linked to fenretinide's pharmaceutical effects (Milliken et al., 2020).

Formulation for Enhanced Bioavailability

Developing formulations for oral delivery of fenretinide, like hydrophilic nanoparticles, is critical due to its low systemic toxicity but poor bioavailability when administered orally. These formulations aim to enhance its therapeutic efficacy in cancer treatment (Ledet et al., 2015).

Prevention of Obesity and Type-2 Diabetes

Fenretinide's role in preventing high-fat diet-induced obesity and insulin resistance has been explored. This research is pertinent given the global rise in obesity and the lack of effective therapeutics. Fenretinide affects multiple signaling pathways, including retinoid homeostasis and reactive oxygen species generation (Mody & Mcilroy, 2014).

Atherosclerosis Development

Despite its beneficial metabolic effects, fenretinide treatment can accelerate atherosclerosis development in certain models, indicating the complexity of its pharmacological profile and the need for careful consideration in clinical applications (Busnelli et al., 2020).

Apoptosis Induction Mechanisms

Fenretinide induces apoptosis in tumor cells, a key mechanism in its anticancer activity. It involves various signaling molecules like reactive oxygen species and ceramide, which initiate the intrinsic pathway of cell elimination (Hail et al., 2006).

Lipid-induced Insulin Resistance Prevention

Fenretinide prevents lipid-induced insulin resistance by blocking ceramide biosynthesis. This suggests potential therapeutic applications in normalizing glucose homeostasis (Bikman et al., 2012).

特性

分子式

C26H29D4NO2

分子量

395.58

同義語

N-(4-Hydroxyphenyl-d4)retinamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。